molecular formula C11H6Cl2F2N2 B1480213 2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine CAS No. 1271475-48-9

2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine

Cat. No.: B1480213
CAS No.: 1271475-48-9
M. Wt: 275.08 g/mol
InChI Key: QAUGHMCMZHYVAH-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C11H6Cl2F2N2 and its molecular weight is 275.08 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is C11H6Cl2F2N2, and it has a molecular weight of 275.08 g/mol. The compound is characterized by a pyrimidine ring with specific substitutions that enhance its biological activity, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial properties.

Chemical Structure and Properties

The structure of this compound features a chlorinated pyrimidine framework that allows for various chemical reactions, including nucleophilic substitutions. The presence of the difluoromethyl group increases the electrophilicity of the compound, making it a candidate for further biological evaluations.

Anti-inflammatory Properties

Research has indicated that pyrimidine derivatives exhibit notable anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammation. In vitro assays have reported IC50 values for related compounds as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Analgesic Effects

The analgesic properties of pyrimidine derivatives have been documented, suggesting that modifications to the core structure can enhance pain relief mechanisms. The specific structural features of this compound may contribute to its efficacy in this area.

Antimicrobial Activity

Pyrimidine compounds have also been explored for their antimicrobial activities against various pathogens. For example, derivatives similar to this compound have shown effectiveness against bacteria such as E. coli and S. aureus, indicating its potential utility in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. A detailed SAR analysis reveals that:

  • Substitution Effects : The introduction of different substituents at various positions on the pyrimidine ring alters the potency and selectivity of the compound against biological targets.
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like difluoromethyl enhances the electrophilicity of adjacent carbon atoms, facilitating interactions with biological macromolecules .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameSimilarityKey Features
4-Chloro-6-(trifluoromethyl)quinazoline0.93Contains trifluoromethyl group; quinazoline ring
4-Chloro-5-(trifluoromethyl)quinazoline0.89Similar halogenation pattern; quinazoline structure
6-(Trifluoromethyl)quinazolin-2-amine0.76Amino substitution; quinazoline derivative
4-Chloro-5,7-difluoroquinazoline0.72Multiple fluorinations; quinazoline framework
4-(4-Chlorophenyl)pyrimidin-2-amine0.64Amino substitution; similar biological activity

This table illustrates how specific substitutions influence both the chemical properties and biological activities of these compounds.

Case Studies

Several studies have focused on the pharmacological effects of pyrimidine derivatives:

  • Anti-inflammatory Activity : A recent study demonstrated that certain pyrimidine derivatives significantly reduced COX-2 expression in vitro, highlighting their potential as anti-inflammatory agents .
  • Antimicrobial Efficacy : Another investigation into pyrimidine-based compounds revealed their effectiveness against resistant bacterial strains, emphasizing their role in combating antibiotic resistance .
  • Analgesic Properties : Research has shown that modifications to the pyrimidine structure can yield compounds with enhanced analgesic effects, making them suitable candidates for pain management therapies .

Scientific Research Applications

Chemical Properties and Structure

2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine has the molecular formula C11H6Cl2F2N2C_{11}H_6Cl_2F_2N_2 and a molecular weight of 275.08 g/mol. The compound features a pyrimidine ring with various substitutions, including chlorine and difluoromethyl groups, which contribute to its reactivity and biological activity.

Pharmaceutical Development

The primary applications of this compound in pharmaceutical development include:

  • Precursor in Drug Synthesis : This compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Activity : Research indicates that pyrimidine derivatives may exhibit analgesic , anti-inflammatory , and antimicrobial properties. The specific substitutions on the pyrimidine ring can significantly influence these biological activities, suggesting that structural modifications can optimize therapeutic efficacy .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, certain derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In vitro assays demonstrated that some compounds exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrimidine ring can enhance biological activity. For example:

  • Substitutions at specific positions can lead to increased potency against COX-2.
  • Electron-withdrawing groups, such as difluoromethyl, may enhance the electrophilicity of the molecule, facilitating interactions with biological targets .

Case Studies and Research Findings

Several case studies have investigated the pharmacological implications of pyrimidine derivatives:

  • In Vivo Studies : Research involving carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation, indicating their potential as therapeutic agents for inflammatory diseases .
  • Molecular Docking Studies : Interaction studies using molecular docking have revealed that this compound may interact with various enzymes involved in inflammatory pathways, providing insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2F2N2/c12-7-3-1-2-6(4-7)8-5-9(10(14)15)17-11(13)16-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUGHMCMZHYVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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